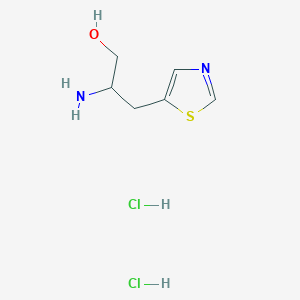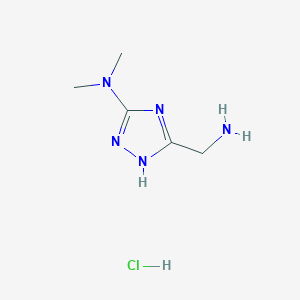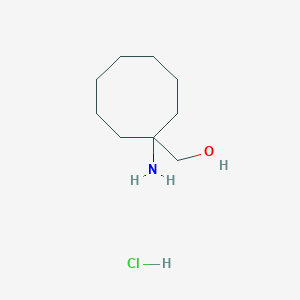
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
Descripción general
Descripción
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, often referred to as BCFE, is a halogenated aromatic compound with a wide range of scientific applications. It is a versatile building block for the synthesis of a number of organic compounds, and has been used in a variety of fields, including medicine and biochemistry. The unique properties of BCFE make it an attractive candidate for further research, and it has been the subject of numerous studies in recent years. In
Aplicaciones Científicas De Investigación
1. Electrochemical Fluorination in Aromatic Compounds
The study by Horio et al. (1996) discusses the electrochemical fluorination of halobenzenes, including 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. This process involves cathodic dehalogeno-defluorination and anodic oxidation, resulting in the production of various halogenated compounds, highlighting its relevance in creating fluorinated compounds in chemical synthesis (Horio et al., 1996).
2. Synthesis of Halogen-rich Pyridines
Wu et al. (2022) describe the synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which is structurally related to 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. These intermediates are valuable in medicinal chemistry research for creating complex molecular structures (Wu et al., 2022).
3. Sonolysis of Halobenzenes
Research by Drijvers et al. (2000) on the sonolysis of halobenzenes, including compounds similar to 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, demonstrates the degradation of these compounds under specific conditions. This study contributes to understanding the environmental fate and degradation mechanisms of such halogenated compounds (Drijvers et al., 2000).
4. Vapour Pressure and Thermodynamic Properties
Oonk et al. (1998) investigated the vapor pressure and thermodynamic properties of isomorphous crystalline substances, including 1-Bromo-4-chlorobenzene, which is structurally analogous to 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. These studies are crucial for understanding the physical properties and applications of these compounds in various scientific contexts (Oonk et al., 1998).
5. Vibrational Spectra in Halobenzene Cations
A study by Kwon et al. (2002) on the vibrational spectra of halobenzene cations, including compounds similar to 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, provides insights into the electronic states and ionization energies of these compounds. This information is valuable for applications in spectroscopy and molecular physics (Kwon et al., 2002).
Propiedades
IUPAC Name |
1-bromo-5-chloro-4-ethoxy-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHEIUIPPRKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)



